molecular formula C7H10N2O3 B2661503 5-Isopropoxy-1H-pyrazole-3-carboxylic acid CAS No. 1344687-57-5

5-Isopropoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B2661503
CAS No.: 1344687-57-5
M. Wt: 170.168
InChI Key: OWKRKZBGXXFVER-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl alcohol with a suitable pyrazole derivative in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

5-Isopropoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrazole-3-carboxylic acid
  • 5-Ethoxy-1H-pyrazole-3-carboxylic acid
  • 5-Propoxy-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)12-6-3-5(7(10)11)8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKRKZBGXXFVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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